molecular formula C23H16BrCl2N3O4 B12035783 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 764656-96-4

4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Katalognummer: B12035783
CAS-Nummer: 764656-96-4
Molekulargewicht: 549.2 g/mol
InChI-Schlüssel: MKEGYHGYXVDYIE-KVSWJAHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C23H16BrCl2N3O4 and a molecular weight of 549.212 g/mol . This compound is notable for its unique structure, which includes bromobenzoyl, dichlorobenzoate, and carbohydrazonoyl groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process generally includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

    Oxidation and Reduction: Specific oxidizing or reducing agents would be required, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield the corresponding carboxylic acid and alcohol, while substitution reactions would yield derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is not well-understood. its structure suggests that it may interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Further research is needed to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
  • 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate

Uniqueness

Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Eigenschaften

CAS-Nummer

764656-96-4

Molekularformel

C23H16BrCl2N3O4

Molekulargewicht

549.2 g/mol

IUPAC-Name

[4-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H16BrCl2N3O4/c24-16-3-1-2-15(10-16)22(31)27-13-21(30)29-28-12-14-4-7-18(8-5-14)33-23(32)19-9-6-17(25)11-20(19)26/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+

InChI-Schlüssel

MKEGYHGYXVDYIE-KVSWJAHQSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.